2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular and Neuroprotective Applications
Compounds with similar structures have been investigated for their potential applications in cardiovascular health and neuroprotection. For instance, pyridazino(4,5-b)indole-1-acetamide compounds have shown activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic domains. An example provided is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, indicating that related compounds may possess multifunctional therapeutic potential (Habernickel, 2002).
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has explored their antiallergic properties. These compounds, including variations in the indole substituents and the length of the alkanoic chain, have demonstrated significant antiallergic potency. For example, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was found to be exceptionally potent in inhibiting histamine release and interleukin production, indicating potential applications as antiallergic agents (Menciu et al., 1999).
Antioxidant Activity
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant activities. Compounds with specific halogen substitution exhibited comparable activity to indomethacin and aspirin, respectively. Furthermore, molecular docking studies suggested their potential binding modes to cyclooxygenase enzymes, highlighting their relevance in designing anti-inflammatory drugs (Attimarad et al., 2017).
Antimicrobial and Antifungal Applications
Novel amino acid derivatives coupled with biologically active pyridine moieties have shown potent antibacterial activity against Escherichia coli, comparable to standard drugs like Tetracycline and Penicillin G sodium. Such derivatives, especially those labeled with radioactive isotopes, could serve as agents for lung perfusion scans due to their high lung uptake, indicating potential diagnostic and therapeutic applications (Abdel-Bary et al., 2013).
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-19(14-23-11-9-15-4-1-2-5-17(15)23)21-10-12-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCKFAOCACFYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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